molecular formula C7H9N3O4 B14020270 Dimethyl 5-amino-1H-pyrazole-1,3-dicarboxylate

Dimethyl 5-amino-1H-pyrazole-1,3-dicarboxylate

Cat. No.: B14020270
M. Wt: 199.16 g/mol
InChI Key: BLADCLSOTRSKDZ-UHFFFAOYSA-N
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Description

Dimethyl 5-amino-1H-pyrazole-1,3-dicarboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-amino-1H-pyrazole-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate. This reaction typically occurs under reflux conditions in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-amino-1H-pyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazoles.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

Dimethyl 5-amino-1H-pyrazole-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 5-amino-1H-pyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,3-dimethylpyrazole: A precursor in the synthesis of Dimethyl 5-amino-1H-pyrazole-1,3-dicarboxylate.

    3,5-Dimethylpyrazole: Another pyrazole derivative with similar chemical properties.

    1-Cyanoacetyl-3,5-dimethylpyrazole: A related compound used in organic synthesis.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual carboxylate groups make it particularly versatile in forming various derivatives and conjugates, enhancing its utility in research and industrial applications.

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

dimethyl 5-aminopyrazole-1,3-dicarboxylate

InChI

InChI=1S/C7H9N3O4/c1-13-6(11)4-3-5(8)10(9-4)7(12)14-2/h3H,8H2,1-2H3

InChI Key

BLADCLSOTRSKDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=C1)N)C(=O)OC

Origin of Product

United States

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